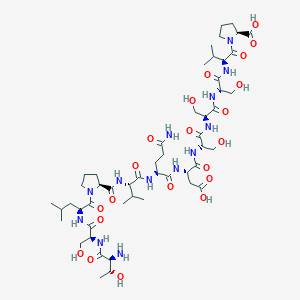
Interleukin (IL)-6 Receptor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Interleukin-6 receptor is a protein that plays a crucial role in the immune system by mediating the effects of interleukin-6, a cytokine involved in inflammation and the maturation of B cells. The receptor is composed of two subunits: the interleukin-6 receptor alpha chain and the signal-transducing component glycoprotein 130. The binding of interleukin-6 to its receptor triggers a cascade of intracellular signaling pathways that regulate immune responses, inflammation, and hematopoiesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of interleukin-6 receptor typically involves recombinant DNA technology. The genes encoding the receptor subunits are cloned into expression vectors, which are then introduced into host cells such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the receptor proteins, which are subsequently purified using chromatography techniques .
Industrial Production Methods: Industrial production of interleukin-6 receptor involves large-scale fermentation processes using bioreactors. The host cells are grown in nutrient-rich media, and the expression of the receptor is induced by adding specific inducers. The receptor proteins are harvested from the culture medium and purified through a series of filtration and chromatography steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Interleukin-6 receptor primarily undergoes binding interactions with interleukin-6 and other signaling molecules. These interactions do not involve traditional chemical reactions such as oxidation, reduction, or substitution. Instead, they involve non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Common Reagents and Conditions: The binding of interleukin-6 to its receptor occurs under physiological conditions, typically at a pH of 7.4 and a temperature of 37°C. Common reagents used in studying these interactions include buffer solutions, salts, and detergents to maintain protein stability and solubility .
Major Products Formed: The primary product formed from the interaction of interleukin-6 with its receptor is the activated receptor complex, which initiates downstream signaling pathways leading to various cellular responses .
Scientific Research Applications
Interleukin-6 receptor has numerous applications in scientific research, particularly in the fields of immunology, oncology, and inflammatory diseases. Some key applications include:
Mechanism of Action
Interleukin-6 receptor can be compared with other cytokine receptors such as interleukin-1 receptor, interleukin-2 receptor, and interleukin-4 receptor. While all these receptors play roles in immune signaling, interleukin-6 receptor is unique in its involvement in both pro-inflammatory and anti-inflammatory responses. Additionally, interleukin-6 receptor has a distinct structure and signaling mechanism compared to other interleukin receptors .
Comparison with Similar Compounds
- Interleukin-1 receptor
- Interleukin-2 receptor
- Interleukin-4 receptor
- Interleukin-12 receptor
- Interleukin-23 receptor
Properties
Molecular Formula |
C51H85N13O21 |
|---|---|
Molecular Weight |
1216.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H85N13O21/c1-22(2)16-28(56-42(75)31(20-67)60-47(80)37(53)25(7)69)49(82)63-14-8-10-33(63)46(79)61-38(23(3)4)48(81)54-26(12-13-35(52)70)40(73)55-27(17-36(71)72)41(74)57-29(18-65)43(76)58-30(19-66)44(77)59-32(21-68)45(78)62-39(24(5)6)50(83)64-15-9-11-34(64)51(84)85/h22-34,37-39,65-69H,8-21,53H2,1-7H3,(H2,52,70)(H,54,81)(H,55,73)(H,56,75)(H,57,74)(H,58,76)(H,59,77)(H,60,80)(H,61,79)(H,62,78)(H,71,72)(H,84,85)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,37+,38+,39+/m1/s1 |
InChI Key |
KRNQVBYIMBCFNF-PEZSOYKISA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
sequence |
One Letter Code: TSLPVQDSSSVP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Agtad[cfwkyc]V](/img/structure/B1574774.png)
